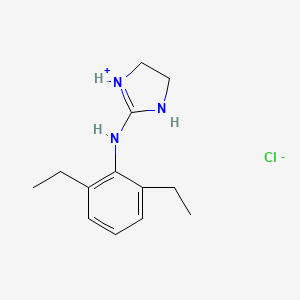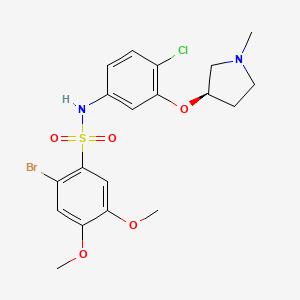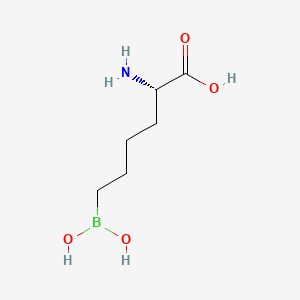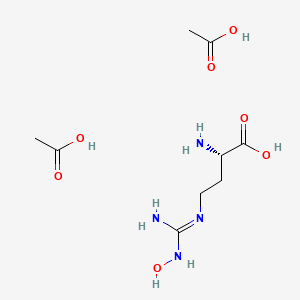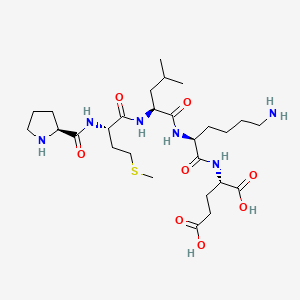![molecular formula C19H36N2O3 B1663029 Acide 12-[(cyclohexylcarbamoyl)amino]dodécanoïque CAS No. 479413-68-8](/img/structure/B1663029.png)
Acide 12-[(cyclohexylcarbamoyl)amino]dodécanoïque
Vue d'ensemble
Description
12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid is a medium-chain fatty acid.
Applications De Recherche Scientifique
Métabolite d'espèce
“Acide 12-[(cyclohexylcarbamoyl)amino]dodécanoïque” est un métabolite trouvé dans le sérum de l'espèce Mus musculus . Cela suggère qu'il pourrait être utilisé dans la recherche liée aux processus métaboliques chez cette espèce.
Acide gras à chaîne moyenne
Ce composé est classé comme un acide gras à chaîne moyenne . La recherche dans ce domaine pourrait impliquer l'étude de son rôle dans la production d'énergie et la gestion du poids, car les acides gras à chaîne moyenne sont connus pour leurs caractéristiques métaboliques uniques.
Recherche sur la délivrance de médicaments
La structure et les propriétés uniques de “this compound” en font un outil précieux pour étudier la délivrance de médicaments. Il pourrait potentiellement être utilisé pour améliorer l'efficacité et l'efficacité des systèmes de délivrance de médicaments.
Recherche sur les biomatériaux
Ce composé pourrait également être utilisé dans le domaine des biomatériaux. Les chercheurs pourraient étudier ses interactions avec les systèmes biologiques, ce qui pourrait conduire au développement de nouveaux biomatériaux à des fins médicales et scientifiques.
Modification de surface
“this compound” pourrait être utilisé dans la recherche liée à la modification de surface. Ses propriétés pourraient être exploitées pour modifier les caractéristiques de diverses surfaces, ce qui pourrait conduire à des avancées dans des domaines tels que la science des matériaux et l'ingénierie.
Analyse Biochimique
Biochemical Properties
It has been used in biochemical studies, suggesting that it may interact with certain enzymes, proteins, and other biomolecules .
Molecular Mechanism
It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), with IC50s of 11.1 nM and 112 nM for mouse sEH and human sEH, respectively .
Propriétés
IUPAC Name |
12-(cyclohexylcarbamoylamino)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTJABJPZMULFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629291 | |
| Record name | 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479413-68-8 | |
| Record name | 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B1662946.png)





